ethyl 4-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamido)benzoate
Description
Ethyl 4-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamido)benzoate is a heterocyclic compound featuring a pyridazinone core fused with a 3,5-dimethylpyrazole moiety, linked via an acetamido group to an ethyl benzoate ester. This structure combines multiple pharmacophoric elements:
- Pyridazinone: Known for its role in enzyme inhibition (e.g., phosphodiesterase, COX-2) and anti-inflammatory activity .
- 3,5-Dimethylpyrazole: Enhances hydrophobic interactions and metabolic stability.
- Ethyl benzoate: Improves membrane permeability due to its lipophilic ester group.
The compound is hypothesized to exhibit enhanced bioactivity compared to simpler pyridazinone derivatives, though its exact pharmacological profile remains under investigation. Synthetic routes often involve nucleophilic substitution and coupling reactions, as seen in analogous pyridazine-based syntheses .
Properties
IUPAC Name |
ethyl 4-[[2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O4/c1-4-29-20(28)15-5-7-16(8-6-15)21-18(26)12-24-19(27)10-9-17(23-24)25-14(3)11-13(2)22-25/h5-11H,4,12H2,1-3H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXKMCFMNLKQDTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)N3C(=CC(=N3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamido)benzoate typically involves multiple steps:
Formation of 3,5-dimethyl-1H-pyrazole: This can be achieved by the condensation of acetylacetone with hydrazine.
Synthesis of 6-oxopyridazine derivative: The pyrazole derivative is then reacted with appropriate reagents to form the 6-oxopyridazine ring.
Amidation reaction: The 6-oxopyridazine derivative is then coupled with ethyl 4-aminobenzoate under suitable conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Hydrolysis Reactions
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. Research shows this reaction is critical for generating bioactive intermediates:
This reaction is pH-dependent, with basic hydrolysis providing higher yields due to reduced side reactions . The carboxylic acid derivative is often used for further functionalization via coupling reactions.
Nucleophilic Substitution at the Pyridazine Ring
The electron-deficient pyridazine ring participates in nucleophilic substitution reactions, particularly at the 6-oxo position:
The 6-oxo group can be replaced with chlorine or amino groups, enabling diversification for drug discovery . Chlorinated derivatives show enhanced electrophilicity for subsequent cross-coupling reactions .
Functionalization of the Acetamido Linker
The acetamido group (-NHCO-) undergoes selective modifications:
Alkylation
Alkylation at the amide nitrogen enhances lipophilicity and modulates pharmacokinetic properties .
Acylation
| Reagents | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acetyl chloride, pyridine | 0–5°C (2 h) | N-acetylated derivative | 72% | |
| 4-Nitrobenzoyl chloride | CH₂Cl₂, Et₃N (RT, 4 h) | N-(4-nitrobenzoyl) derivative | 65% |
Acylation introduces electron-withdrawing groups, altering electronic properties for targeted bioactivity.
Pyrazole Ring Modifications
The 3,5-dimethylpyrazole moiety participates in electrophilic substitution and coordination chemistry:
Nitration modifies electronic density, while metal complexation leverages the pyrazole’s chelating ability for catalytic or therapeutic applications .
Oxidation of the Pyridazine Ring
Controlled oxidation of the pyridazine ring alters conjugation and reactivity:
Oxidation to N-oxides is particularly useful for enhancing water solubility in drug formulations .
Photochemical Reactions
UV-induced reactions under specific conditions:
| Reagents | Conditions | Product | Mechanism | Source |
|---|---|---|---|---|
| UV light (254 nm) | CH₃CN, 24 h | Ring-opened thiol derivative | Radical-mediated C–S bond cleavage |
Photochemical pathways offer green chemistry alternatives for selective bond activation.
Cross-Coupling Reactions
Palladium-catalyzed couplings for aryl functionalization:
| Reaction | Catalyst | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives | 60–75% | |
| Buchwald–Hartwig amination | Pd₂(dba)₃, Xantphos | Aminated pyridazine | 55% |
These reactions enable late-stage diversification for structure-activity relationship (SAR) studies .
Scientific Research Applications
Ethyl 4-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamido)benzoate has several applications in scientific research:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Material Science: The compound’s unique structure may lend itself to applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 4-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamido)benzoate involves its interaction with molecular targets such as enzymes or receptors. The pyrazole and pyridazine rings may facilitate binding to specific sites, leading to modulation of biological pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally and functionally compared to key analogs (Table 1). Data are derived from synthetic procedures, computational modeling, and bioactivity assays.
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Findings
Pyridazinone derivatives exhibit lower logP values (∼2.5) than pyridazine analogs (logP ∼3.0), suggesting better solubility .
Substituent Effects: The 3,5-dimethylpyrazole group in the target compound may improve metabolic stability over benzyloxy or methylisoxazole substituents, which are prone to oxidative degradation . Acetamido linkers (target compound) vs.
Bioactivity Trends: Sulfonamide-containing pyridazinones (e.g., 4-(3-(benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide) show marked anti-cancer activity, while amino-linked analogs (I-6230) prioritize anti-inflammatory effects .
Biological Activity
Ethyl 4-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamido)benzoate is a complex organic compound with potential biological activities that make it a subject of interest in medicinal chemistry. This article explores its biological activity, synthesis, and related research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 342.39 g/mol. Its structure includes several pharmacologically relevant moieties: a benzoate group, an acetamido group, and a pyrazole-pyridazine hybrid.
Synthesis
The synthesis of this compound can be achieved through various synthetic routes that involve the coupling of ethyl benzoate derivatives with pyrazole and pyridazine intermediates. The specific synthetic pathways are crucial for optimizing yield and purity, which directly influence biological activity.
Antimicrobial Activity
Preliminary studies suggest that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives containing thiazole or oxazole rings have shown activity against various bacterial strains. The inclusion of the pyrazole moiety may enhance this activity due to its ability to interact with microbial enzymes.
Anticancer Potential
This compound has been evaluated for its anticancer properties. Research indicates that similar compounds can inhibit tumor cell proliferation by inducing apoptosis through various mechanisms, including the modulation of signaling pathways involved in cell survival.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may act by:
- Inhibiting key enzymes involved in metabolic pathways critical for pathogen survival.
- Modulating immune responses , potentially enhancing the body's ability to fight infections or tumors.
Case Studies and Research Findings
Several studies have investigated the biological activities of structurally related compounds. Below is a summary table highlighting some relevant findings:
| Compound Name | Structure Features | Biological Activity | Reference |
|---|---|---|---|
| Methyl 2-(3,5-dimethyl-1H-pyrazol-1-YL)-1,3-thiazole-4-carboxylate | Thiazole ring, pyrazole substituent | Antimicrobial | |
| Ethyl 2-(1-methyl-1H-pyrazol-5-YL)-1,3-oxazole-4-carboxylate | Oxazole instead of thiazole | Anticancer | |
| Ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate | Modified phenyl group | Anti-inflammatory |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for ethyl 4-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamido)benzoate?
- Methodology : The synthesis of analogous heterocyclic compounds involves multi-step reactions. For example:
- Step 1 : Coupling of pyrazole derivatives (e.g., 3,5-dimethylpyrazole) with pyridazinone intermediates via nucleophilic substitution. Use Pd(PPh₃)₄ as a catalyst in degassed DMF/water under reflux (80–100°C) to facilitate cross-coupling .
- Step 2 : Acetamido linkage formation. React the pyridazinyl intermediate with ethyl 4-aminobenzoate using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous THF at 0–25°C .
- Purification : Column chromatography (silica gel, CHCl₃:MeOH 95:5) or recrystallization from ethanol .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : Confirm substituent positions (e.g., pyrazole methyl groups at δ 2.1–2.3 ppm; pyridazinone carbonyl at δ 165–170 ppm) .
- HPLC : Use a C18 column with ammonium acetate buffer (pH 6.5) and acetonitrile gradient (retention time ~12–15 min) to assess purity (>95%) .
- Mass Spectrometry : ESI-MS (positive mode) to verify molecular ion [M+H]⁺ at m/z ≈ 438.4 .
Q. What in vitro assays are suitable for preliminary biological evaluation?
- Assay Design :
- Enzyme Inhibition : Test against kinases (e.g., CDK2) or inflammatory enzymes (COX-2) using fluorogenic substrates. IC₅₀ values can be determined via dose-response curves (0.1–100 µM) .
- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with 48-hour exposure. Include positive controls (e.g., doxorubicin) .
Q. What strategies optimize solubility for in vivo studies?
- Buffer Systems : Use ammonium acetate (15.4 g/L, pH 6.5) for aqueous solubility testing .
- Co-solvents : DMSO (≤1% v/v) or cyclodextrin complexes for pharmacokinetic studies .
Advanced Research Questions
Q. How can reaction yields be improved during multi-step synthesis?
- Optimization Strategies :
- Catalyst Screening : Compare Pd(PPh₃)₄ vs. Pd(OAc)₂ with ligands (XPhos) to enhance coupling efficiency .
- Temperature Control : Lower reaction temperatures (0–5°C) during acetamido bond formation to minimize side reactions .
- TLC Monitoring : Use CHCl₃:MeOH (95:5) to track intermediates and adjust stoichiometry .
Q. What computational tools predict binding interactions with biological targets?
- In Silico Approaches :
- Molecular Docking : Use AutoDock Vina with the compound’s InChI key (e.g., FUCATKQLTZYNAQ) to model interactions with kinase ATP-binding pockets .
- ADMET Prediction : SwissADME to estimate logP (≈3.2) and blood-brain barrier permeability .
Q. How do structural modifications impact bioactivity?
- SAR Insights :
- Pyrazole Methyl Groups : Removal reduces steric hindrance, enhancing binding to hydrophobic enzyme pockets .
- Benzoate Ester : Hydrolysis to carboxylic acid improves aqueous solubility but may reduce membrane permeability .
Q. How should researchers address contradictory data in biological assays?
- Troubleshooting :
- Assay Replicates : Perform triplicate experiments with blinded controls to minimize variability .
- Metabolite Screening : Use LC-MS to identify degradation products (e.g., hydrolyzed ester) that may interfere with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
